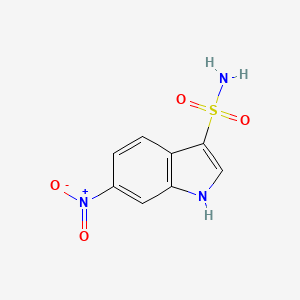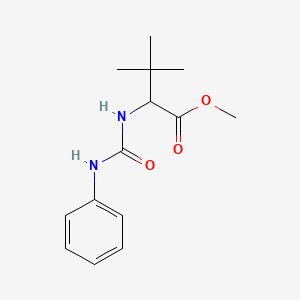
Methyl 3,3-dimethyl-2-(phenylcarbamoylamino)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3,3-dimethyl-2-(phenylcarbamoylamino)butanoate, also known as MDMP, is a synthetic compound that belongs to the class of cathinones. It is a psychoactive substance that has gained popularity in the recreational drug market. However, its potential as a research chemical has also been explored due to its unique properties.
Applications De Recherche Scientifique
Synthetic Cannabinoid Research
“Methyl 3,3-dimethyl-2-(phenylcarbamoylamino)butanoate” is a synthetic cannabinoid receptor agonist . It is sold as a ‘legal’ replacement for cannabis and controlled synthetic cannabinoids . This compound is used in research to understand the effects and potential risks of synthetic cannabinoids .
Analytical and Structural Characterization
This compound has been used in studies to evaluate its complete analytical and structural characterization . The compound was analyzed by gas chromatography–mass spectrometry (GC–MS), high-resolution liquid chromatography–mass spectrometry (LC–MS), X-ray diffraction and spectroscopic methods .
Forensic and Clinical Purposes
The results from the analytical and structural characterization of this compound are useful for forensic and clinical purposes . This information can help in the identification of this substance in forensic investigations .
Quantification in Human Hair
“Methyl 3,3-dimethyl-2-(phenylcarbamoylamino)butanoate” can be quantified in human hair samples using gas chromatography–tandem mass spectrometry (GC–MS/MS) . This method is used to test for the presence of synthetic cannabinoids in living humans .
Research on (Meth)Acrylates
“Methyl 2-[(anilinocarbonyl)amino]-3,3-dimethylbutanoate” is used in the synthesis of (meth)acrylates . These (meth)acrylates are used to prepare polymers with specific properties such as chemical, physicochemical or biochemical functions .
Preparation of Functional Polymers
This compound is used in the preparation of functional polymers . These polymers are chemically modified and functional groups are bonded to produce chemical-reactive polymers .
Mécanisme D'action
Target of Action
Methyl 3,3-dimethyl-2-(phenylcarbamoylamino)butanoate, also known as MDMB-4en-PINACA , is a synthetic cannabinoid . Its primary targets are the cannabinoid receptors CB1 and CB2 . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, and memory .
Mode of Action
MDMB-4en-PINACA acts as a potent agonist of the CB1 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, MDMB-4en-PINACA binds to the CB1 receptor, activating it . This activation leads to various changes in the body, depending on the specific location of the CB1 receptors .
Pharmacokinetics
It has been reported in human urine samples up to an hour after consumption, producing 14 metabolites . These metabolites may have their own pharmacological activity and can be used in the identification of MDMB-4en-PINACA consumption .
Result of Action
The activation of CB1 receptors by MDMB-4en-PINACA can lead to a variety of effects. These include psychophysical states that are often difficult to control, leading to numerous accidents, fatalities, and severe social consequences . More than 15 deaths have been associated with the use of MDMB-4en-PINACA .
Propriétés
IUPAC Name |
methyl 3,3-dimethyl-2-(phenylcarbamoylamino)butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)11(12(17)19-4)16-13(18)15-10-8-6-5-7-9-10/h5-9,11H,1-4H3,(H2,15,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZDSNGNGMCVRCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)OC)NC(=O)NC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,3-dimethyl-2-(phenylcarbamoylamino)butanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

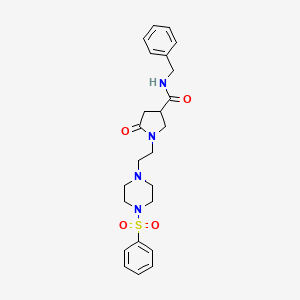
![2-Butan-2-ylsulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2406236.png)
![3-phenyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-2,1-benzoxazole-5-carboxamide](/img/structure/B2406237.png)
![N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide](/img/structure/B2406239.png)
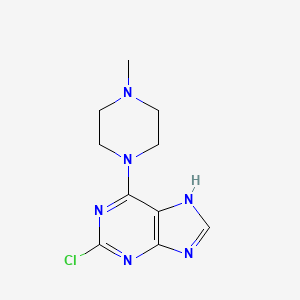
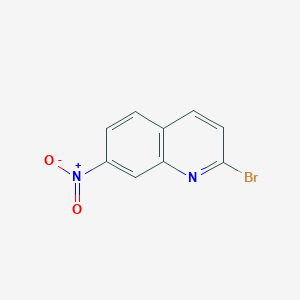
![2-(4-chlorophenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide](/img/structure/B2406246.png)
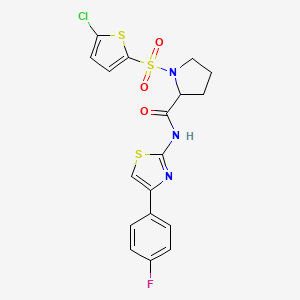
![(2-{[(2-Methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-4-yl)methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2406248.png)
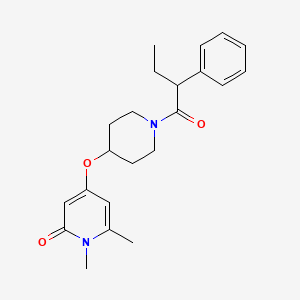
![Ethyl 4-methylbicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2406251.png)
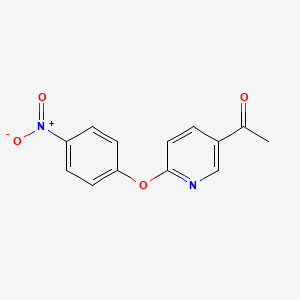
![2-(2-furyl)-N-[3-(4-morpholinyl)propyl]-4-(phenylsulfonyl)-1,3-oxazol-5-amine](/img/structure/B2406256.png)
